

A Technical Guide to Isotopic Labeling with Fmoc-Phe-OH-¹³C

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Compound of Interest

Compound Name: Fmoc-Phe-OH-¹³C

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Fmoc-L-Phenylalanine-¹³C (Fmoc-Phe-OH-¹³C) in isotopic labeling for applications in research and drug development. This powerful tool enables precise and quantitative analysis of peptides and proteins, offering critical insights into their structure, function, and dynamics.

Introduction to Isotopic Labeling

Isotopic labeling is a technique that involves the incorporation of isotopes, such as Carbon-13 (¹³C), into molecules to act as tracers or markers.[1] In proteomics and related fields, stable isotope labeling, particularly with ¹³C, allows for the differentiation of molecules in a sample based on their mass. This mass difference is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a basis for accurate quantification and structural analysis.[2][3]

Fmoc-Phe-OH-¹³C is an L-phenylalanine derivative where one or more ¹²C atoms are replaced by ¹³C atoms. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for use in solid-phase peptide synthesis (SPPS), the primary method for artificially producing peptides.[4][5]

Core Applications in Research and Drug Development

The use of Fmoc-Phe-OH-¹³C is integral to a variety of advanced research applications:

- **Quantitative Proteomics:** By incorporating ¹³C-labeled phenylalanine into peptides, researchers can create heavy internal standards for absolute quantification of proteins in complex biological samples. This is crucial for understanding changes in protein expression related to disease states or drug responses.
- **Protein-Protein Interaction Studies:** Labeled peptides can be used as probes to study the binding and kinetics of protein-protein interactions.
- **Structural Biology:** NMR studies of proteins containing ¹³C-labeled amino acids provide detailed information about protein structure and dynamics.
- **Pharmacokinetic Analyses:** Isotope-labeled peptides serve as reliable tracers in studies of drug metabolism and pharmacokinetics, allowing for precise tracking of a drug's behavior in a biological system.
- **Metabolic Flux Analysis:** Tracking the incorporation of ¹³C from labeled precursors into proteins and metabolites provides insights into metabolic pathways.

Quantitative Data of Fmoc-Phe-OH-¹³C

The precise knowledge of the isotopic purity and mass shift is critical for quantitative experiments. The following tables summarize typical specifications for commercially available Fmoc-Phe-OH-¹³C derivatives.

Property	Typical Value	Reference
Isotopic Purity	98 - 99 atom % ¹³ C	
Chemical Purity	≥98% (CP)	
Incorporation Efficiency (SPPS)	Near 100%	

Labeled Moiety	Mass Shift (vs. Unlabeled)
Fmoc-Phe-OH-($^{13}\text{C}_1$)	+1 Da
Fmoc-Phe-OH-(ring- $^{13}\text{C}_6$)	+6 Da
Fmoc-Phe-OH-($^{13}\text{C}_9$)	+9 Da
Fmoc-Phe-OH-($^{13}\text{C}_9$, $^{15}\text{N}_1$)	+10 Da

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-OH- ^{13}C

This protocol outlines the manual synthesis of a peptide incorporating a ^{13}C -labeled phenylalanine residue using Fmoc chemistry.

Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- Fmoc-Phe-OH- ^{13}C
- Other required Fmoc-protected amino acids
- Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation reagent: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Washing solvent: DMF
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

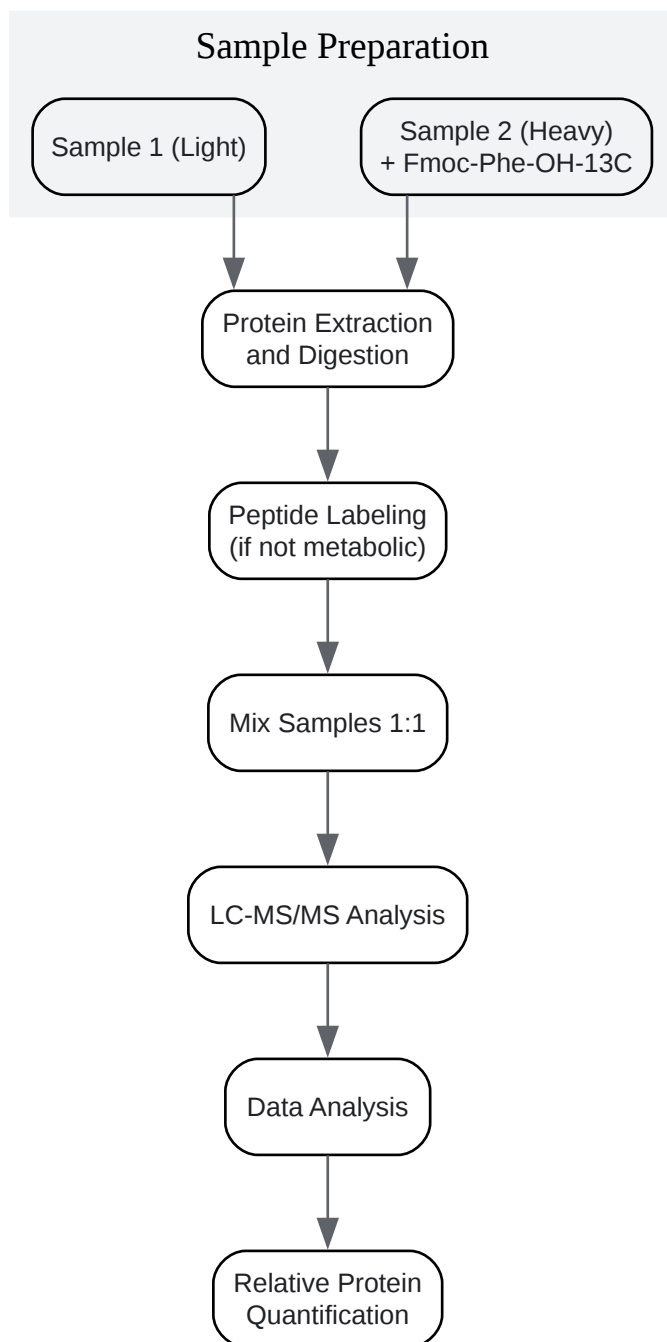
Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling (Fmoc-Phe-OH-¹³C):
 - In a separate vial, dissolve Fmoc-Phe-OH-¹³C (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the amino acid solution to activate it.
 - Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
 - Monitor the coupling reaction using a ninhydrin test.
- Washing: Wash the resin with DMF to remove excess reagents and byproducts.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the last amino acid has been coupled, remove the final N-terminal Fmoc group.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
- Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
- Analysis: Confirm the identity and purity of the peptide by mass spectrometry. The mass spectrum will show a mass shift corresponding to the number of incorporated ¹³C atoms.

Visualizations of Workflows and Pathways

Quantitative Proteomics Workflow

The following diagram illustrates a typical workflow for quantitative proteomics using stable isotope labeling.

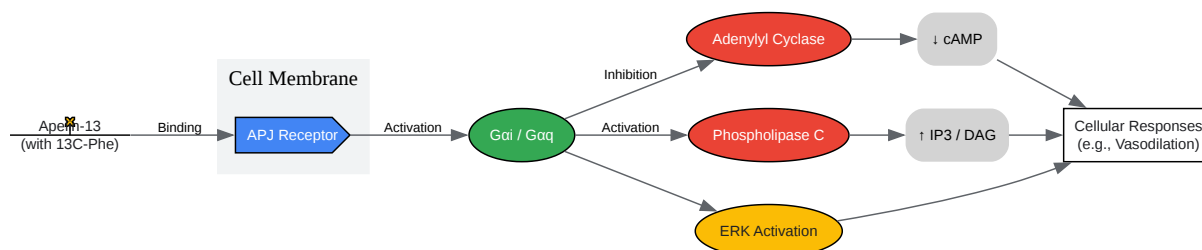


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Quantitative proteomics workflow using stable isotopes.

Apelin Receptor (APJ) Signaling Pathway

Isotopically labeled apelin-13 analogues can be synthesized using Fmoc-Phe-OH- ^{13}C to study their interaction with the APJ receptor and downstream signaling, which is relevant in cardiovascular regulation and other physiological processes.

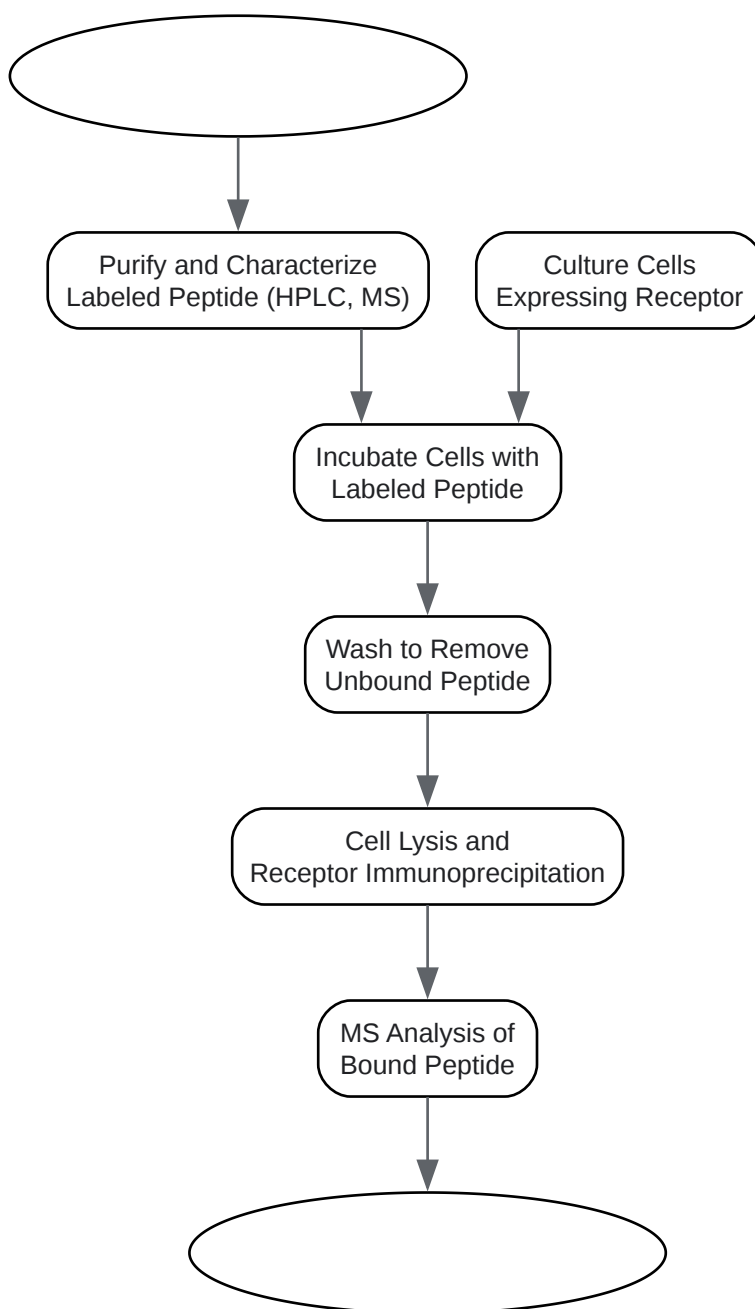


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Simplified APJ receptor signaling pathway.

Experimental Workflow for Labeled Peptide-Receptor Interaction Study

This diagram outlines the steps to study the interaction of a ^{13}C -labeled peptide with its receptor.



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Workflow for peptide-receptor interaction analysis.

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